molecular formula C8H10F2N2 B15097239 1-(2,6-Difluorophenyl)ethane-1,2-diamine

1-(2,6-Difluorophenyl)ethane-1,2-diamine

Cat. No.: B15097239
M. Wt: 172.18 g/mol
InChI Key: UXHWVPQAZDPIPR-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and an ethane-1,2-diamine moiety.

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Difluorophenyl)ethane-1,2-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)ethane-1,2-diamine can be compared with other similar compounds such as:

  • 1-(2,4-Difluorophenyl)ethane-1,2-diamine
  • 1-(2,6-Dichlorophenyl)ethane-1,2-diamine
  • 1-(2,6-Dimethylphenyl)ethane-1,2-diamine

These compounds share similar structural features but differ in the nature and position of substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical properties and biological activities .

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

1-(2,6-difluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10F2N2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2

InChI Key

UXHWVPQAZDPIPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CN)N)F

Origin of Product

United States

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